molecular formula C16H26ClNO B1397542 2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-57-6

2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397542
CAS No.: 1219982-57-6
M. Wt: 283.83 g/mol
InChI Key: FATLPJHHNKWKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO and its molecular weight is 283.83 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Applications : A study synthesized a compound related to 2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride, exhibiting moderate antimicrobial activities against E. coli, B. subtilis, methicillin-susceptible S. aureus, methicillin-resistant S. aureus, and C. albicans (Ovonramwen et al., 2019).

Anti-Acetylcholinesterase Activity

  • Neurological Research : Piperidine derivatives were evaluated for their anti-acetylcholinesterase activity, crucial in treating conditions like Alzheimer's disease. Substituting benzamide with a bulky moiety significantly increased activity, with one compound showing high potency as an anti-acetylcholinesterase agent (Sugimoto et al., 1990).

Molecular Modeling Studies

  • Pharmacological Modeling : Etoxadrol, a compound similar to this compound, was synthesized and its absolute configuration determined. It showed a high affinity for the phencyclidine binding site, contributing to the understanding of pharmacological receptor interactions (Thurkauf et al., 1988).

Impurity Analysis in Pharmaceuticals

  • Pharmaceutical Quality Control : Research identified and quantified impurities in cloperastine hydrochloride, a piperidine derivative used in cough treatment. Understanding impurities in such drugs is crucial for ensuring pharmaceutical safety and efficacy (Liu et al., 2020).

Further Piperidine Derivatives Research

Properties

IUPAC Name

2-[2-(3-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-13(2)14-6-5-8-16(12-14)18-11-9-15-7-3-4-10-17-15;/h5-6,8,12-13,15,17H,3-4,7,9-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATLPJHHNKWKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.